molecular formula C14H12N2O2 B1197695 1,10-Phenanthroline-2,9-diyldimethanol CAS No. 78831-36-4

1,10-Phenanthroline-2,9-diyldimethanol

Cat. No. B1197695
CAS RN: 78831-36-4
M. Wt: 240.26 g/mol
InChI Key: IEPOQNOTFLXUPQ-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2,9-diyldimethanol is a compound with the molecular formula C14H12N2O2 . It’s used as a reagent for the colorimetric determination of copper and acts as a chelating agent .


Synthesis Analysis

The synthesis of 1,10-Phenanthroline-2,9-diyldimethanol involves the use of 1,10-phenanthrolines bearing thiazole, pyridine, quinoline, or 1,2,3-triazole as substituents at the amidic groups at positions 2 and 9 .


Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline-2,9-diyldimethanol is characterized by a 1,10-Phenanthroline core with hydroxymethyl groups at the 2 and 9 positions .


Chemical Reactions Analysis

1,10-Phenanthroline-2,9-diyldimethanol has been found to coordinate strongly with Eu (III), given that the coordination moieties remain intact during collision-induced dissociation (CID) tests .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.26 g/mol, and its exact mass is 240.089877630 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors, and its rotatable bond count is 2 .

Future Directions

The future directions of research on 1,10-Phenanthroline-2,9-diyldimethanol could involve further exploration of its properties as a ligand for the separation and sensing of d- and f-metals , as well as its potential applications in other areas of chemistry.

properties

IUPAC Name

[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-6,17-18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPOQNOTFLXUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229329
Record name 1,10-Phenanthroline-2,9-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-2,9-diyldimethanol

CAS RN

78831-36-4
Record name 1,10-Phenanthroline-2,9-diyldimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078831364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC353096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,10-Phenanthroline-2,9-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR6ZZ33GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of dialdehyde 26 in 40 mL of DMF and 5 Ml of ethanol was added 800 mg of NaBH4. The solution was stirred 6 hours at 30° C. then 5 mL of acetone was added. The solvent was removed under vacuum and the residue recrystallized from 50 mL of H2O to yield 1.7 g of diol (27). 1H NMR (DMSO-d6) 4.7 (s, 4H); 5.45 (broad s, 2H); 7.6 (ABq, 2H); 7.7 (s, 2H); 8.25 (ABq, 2H).
Name
dialdehyde
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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